molecular formula C19H20N6 B2803823 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2331993-66-7

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B2803823
CAS No.: 2331993-66-7
M. Wt: 332.411
InChI Key: WNOZBUSZLZZJAV-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a phenyl ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings suggests that this compound could exhibit aromaticity, which could affect its chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrimidine ring might be able to participate in nucleophilic substitution reactions, while the piperazine ring might be able to act as a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings could affect its solubility, while the phenyl ring could affect its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been studied for their potential as antipsychotic and antimalarial agents , suggesting that this compound might also have biological activity.

Properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-15-9-10-20-19(21-15)25-13-11-24(12-14-25)18-8-7-17(22-23-18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOZBUSZLZZJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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